(6-Chlorohex-1-YN-1-YL)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35843-79-9 |
|---|---|
Molecular Formula |
C12H13Cl |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
6-chlorohex-1-ynylbenzene |
InChI |
InChI=1S/C12H13Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,7,11H2 |
InChI Key |
KEWGZEWAGMOMIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCCCl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chlorohex 1 Yn 1 Yl Benzene
Carbon-Carbon Bond Formation Strategies
The primary strategy for the synthesis of (6-Chlorohex-1-YN-1-YL)benzene involves the coupling of an aryl halide with a terminal alkyne. This approach is favored for its efficiency and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are central to many powerful C-C bond-forming reactions. The Sonogashira coupling, a palladium-catalyzed reaction, is a cornerstone for the synthesis of aryl alkynes. wikipedia.orglibretexts.org
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of an aryl halide (such as iodobenzene, bromobenzene, or chlorobenzene) with 6-chloro-1-hexyne. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org
The conventional Sonogashira reaction employs a dual catalytic system of palladium and copper(I). wikipedia.orgnih.gov The palladium catalyst, often in the form of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is the primary actor in the catalytic cycle. libretexts.org The copper(I) salt, typically CuI, acts as a co-catalyst that facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.orgresearchgate.net An amine, such as triethylamine (B128534) or diisopropylamine, is used as the base and solvent. researchgate.net
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. wikipedia.orglibretexts.org Simultaneously, in the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. wikipedia.org This copper acetylide then transfers its alkynyl group to the palladium(II) complex in a transmetalation step. wikipedia.org Finally, reductive elimination from the palladium complex yields the desired aryl alkyne and regenerates the active Pd(0) catalyst. libretexts.org
Table 1: Typical Catalysts and Conditions for Conventional Sonogashira Coupling
| Component | Examples | Role |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Primary catalyst for C-C bond formation |
| Copper Co-catalyst | CuI, CuBr | Facilitates formation of the acetylide |
| Ligand | PPh₃, dppe, dppp, dppf | Stabilizes the palladium catalyst |
| Base | Triethylamine, Diisopropylamine, Piperidine | Deprotonates the alkyne and neutralizes HX |
| Solvent | Amine base itself, THF, DMF | Provides the reaction medium |
While effective, the use of a copper co-catalyst in the Sonogashira reaction can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), especially in the presence of oxygen. wikipedia.orgcetjournal.it To circumvent this issue, copper-free variations of the Sonogashira reaction have been developed. wikipedia.orgnih.gov These protocols are particularly advantageous when dealing with substrates that can coordinate with copper, potentially inhibiting the reaction. wikipedia.org
In copper-free Sonogashira couplings, the reaction is still palladium-catalyzed, but the mechanism for the activation of the alkyne is different. wikipedia.org The amine base alone is often not strong enough to deprotonate the alkyne sufficiently. libretexts.org Instead, a π-alkyne-palladium complex is thought to form, followed by deprotonation to generate a palladium acetylide intermediate directly. libretexts.org These reactions often require specific ligands and bases to proceed efficiently. libretexts.orgcetjournal.it For instance, bulky and electron-rich phosphine (B1218219) ligands can enhance the efficiency of copper-free Sonogashira reactions. libretexts.org
Table 2: Comparison of Conventional and Copper-Free Sonogashira Reactions
| Feature | Conventional Sonogashira | Copper-Free Sonogashira |
| Co-catalyst | Copper(I) salt (e.g., CuI) | None |
| Key Intermediate | Copper(I) acetylide | Palladium acetylide |
| Side Reactions | Glaser homocoupling of alkynes | Reduced homocoupling |
| Reaction Conditions | Often milder conditions | May require specific ligands/bases |
| Substrate Scope | Broad | Advantageous for copper-sensitive substrates |
The mechanism of the palladium-catalyzed Sonogashira reaction, both with and without copper, involves a series of well-defined elementary steps. wikipedia.orglibretexts.org
The Palladium Cycle (Common to both protocols):
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst. libretexts.org
Oxidative Addition: The Pd(0) species inserts into the aryl-halide bond (e.g., iodobenzene) to form a Pd(II) complex. wikipedia.orglibretexts.org
Reductive Elimination: The final step involves the elimination of the product, this compound, and regeneration of the active Pd(0) catalyst. libretexts.org
The Copper Cycle (in Conventional Sonogashira):
Deprotonation: The terminal alkyne (6-chloro-1-hexyne) is deprotonated by the amine base.
Formation of Copper Acetylide: The resulting acetylide anion reacts with the Cu(I) salt to form a copper acetylide. wikipedia.org
Transmetalation: The alkynyl group is transferred from the copper acetylide to the Pd(II) complex. wikipedia.org
Mechanism in Copper-Free Sonogashira: In the absence of copper, the deprotonation of the alkyne is believed to occur after its coordination to the palladium center, forming a palladium acetylide intermediate directly, which then proceeds to reductive elimination. libretexts.org
While palladium is the most common catalyst for Sonogashira-type reactions, other transition metals have also been explored for the alkynylation of aryl halides. Nickel catalysts, for example, have been shown to be effective for Sonogashira-type couplings. researchgate.net Nickel catalysis can sometimes offer advantages in terms of cost and reactivity with certain substrates, such as aryl chlorides. researchgate.net Gold and palladium co-catalysis has also been reported for some Sonogashira reactions. wikipedia.org Furthermore, iron-catalyzed cross-coupling reactions have been investigated for the synthesis of similar compounds. These alternative methods, however, are generally less established than the palladium-catalyzed Sonogashira reaction for the synthesis of aryl alkynes.
Other Transition Metal-Catalyzed Alkynylation Approaches
Iron-Mediated Cross-Coupling Reactions
The Sonogashira cross-coupling reaction is a fundamental method for forming C(sp)-C(sp2) bonds. digitellinc.com Traditionally catalyzed by palladium, there is growing interest in using more sustainable and cost-effective metals like iron. digitellinc.comresearchgate.net Iron-catalyzed Sonogashira-type reactions can couple terminal alkynes with aryl or vinyl halides. digitellinc.com For the synthesis of an intermediate for this compound, this would involve the reaction of an aryl halide (e.g., iodobenzene) with a suitable terminal alkyne (e.g., 6-chlorohex-1-yne).
The catalytic cycle is proposed to begin with the activation of the iron precatalyst, followed by the oxidative addition of the aryl halide to the iron center. A subsequent transmetalation step with an iron acetylide (formed from the terminal alkyne) leads to a key intermediate, which then undergoes reductive elimination to yield the final product and regenerate the iron catalyst. nih.gov These reactions are advantageous due to iron's abundance, low cost, and reduced toxicity. researchgate.net
| Parameter | Condition | Reference |
| Catalyst | FeCl₃ or other iron salts | researchgate.netresearchgate.net |
| Ligand | N,N′-dimethylethylenediamine (dmeda) | researchgate.net |
| Base | Cs₂CO₃ or KOt-Bu | researchgate.netbeilstein-journals.org |
| Co-catalyst | CuI may be used | beilstein-journals.org |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | beilstein-journals.org |
| Temperature | Typically elevated (e.g., 130 °C) | beilstein-journals.org |
Nickel-Catalyzed Heteroanalogues of Sonogashira Reaction
Nickel has emerged as a viable and efficient alternative to palladium for catalyzing Sonogashira-type coupling reactions. rsc.org Nickel catalysts can facilitate the coupling of terminal alkynes with aryl halides (iodides and bromides) to form the crucial C(sp2)-C(sp) bond. nih.gov This approach is noted for its high catalytic activity and the lower cost of nickel compared to palladium. rsc.org The reaction can often proceed under mild conditions without the need for a co-catalyst, which is typically required in traditional Sonogashira reactions. researchgate.net
The mechanism for nickel-catalyzed Sonogashira coupling involves the formation of an organo-nickel complex as a key intermediate. researchgate.net Nickel's advantage lies in its facile oxidative addition with C(sp2) partners, which can allow some coupling reactions to occur at lower temperatures. nih.govresearchgate.net
| Parameter | Condition | Reference |
| Catalyst | Nickel(II) dichloride | nih.gov |
| Ligand | 1,10-phenanthroline | nih.gov |
| Base | K₃PO₄ | nih.gov |
| Solvent | N,N-dimethylacetamide (DMAc) | nih.gov |
| Temperature | 60-70 °C | nih.gov |
Cross-Electrophile Coupling (XEC) Strategies for C(sp)-C(sp2) Linkages
Cross-electrophile coupling (XEC) is an innovative strategy that forges carbon-carbon bonds by coupling two different electrophiles, avoiding the need to pre-form organometallic nucleophiles. wisc.edu While extensively developed for C(sp2)-C(sp3) and C(sp2)-C(sp2) bond formations, its application to C(sp)-C(sp2) linkages is a more recent area of exploration. nih.govresearchgate.net
In a hypothetical XEC synthesis for this compound, an aryl halide (e.g., bromobenzene) and a haloalkyne (e.g., 1-chloro-6-chlorohexyne) would be coupled in the presence of a transition-metal catalyst (commonly nickel or cobalt) and a stoichiometric metallic reductant (like zinc or manganese). acs.orgacs.org The reaction mechanism is complex and distinct from traditional cross-couplings. It often involves the formation of radical intermediates from one electrophile, which are then trapped by an organometallic species formed from the other electrophile and the catalyst. acs.orgorgsyn.org The selectivity of the reaction hinges on the catalyst's ability to differentiate between the two electrophiles. wisc.eduacs.org
| Parameter | General Condition | Reference |
| Catalyst | Nickel or Cobalt complexes | nih.govacs.org |
| Reductant | Zn or Mn powder | orgsyn.org |
| Ligand | Bipyridine or Phenanthroline derivatives | orgsyn.org |
| Solvent | Amide solvents (e.g., DMPU) | orgsyn.org |
| Additives | Iodide salts (e.g., NaI) | orgsyn.org |
Transformation of Precursor Functional Groups
An alternative synthetic approach involves modifying a pre-existing molecule that already contains the required carbon framework. These methods focus on converting functional groups to achieve the final target structure.
Conversion of Alcohols to Halides (e.g., Chlorination of 6-Phenylhex-5-yn-1-ol)
A common retrosynthetic disconnection for this compound points to 6-phenylhex-5-yn-1-ol as a key precursor. The synthesis is then completed by the chlorination of the terminal alcohol. Various reagents can achieve this transformation. N-chlorosuccinimide (NCS) is a versatile and widely used reagent for chlorination. suru-chem.comdntb.gov.ua It serves as a source of electrophilic chlorine and can be used in conjunction with other reagents, such as triphenylphosphine (B44618), to convert primary alcohols to alkyl chlorides under mild conditions. This method is generally compatible with sensitive functional groups like alkynes.
| Reagent | Description | Reference |
| N-Chlorosuccinimide (NCS) | A common and safe source of electrophilic chlorine for various halogenation reactions. | suru-chem.com |
| Thionyl Chloride (SOCl₂) | A classic reagent for converting alcohols to alkyl chlorides, often used with a base like pyridine (B92270). | |
| Appel Reaction (PPh₃, CCl₄) | A mild method for converting alcohols to chlorides using triphenylphosphine and carbon tetrachloride. |
Dehydrohalogenation Routes for Alkyne Formation
The alkyne functional group itself can be synthesized through elimination reactions. A standard method is the double dehydrohalogenation of a vicinal or geminal dihalide. jove.comunacademy.comopenochem.org This reaction involves treating the dihalide with a strong base, which removes two equivalents of a hydrogen halide (HX) in two successive E2 elimination steps to form the triple bond. jove.comfiveable.me
To synthesize the backbone of this compound, one could start with a precursor like 1-phenyl-1,2-dichlorohexane (a vicinal dihalide) or 1-phenyl-1,1-dichlorohexane (a geminal dihalide). Treatment with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, is typically required to drive the second elimination, which forms the alkyne from a vinyl halide intermediate. chemistrysteps.com
| Parameter | Condition | Reference |
| Substrate | Vicinal or Geminal Dihalide | openochem.orgchemistrysteps.com |
| Base | Sodium amide (NaNH₂) | chemistrysteps.com |
| Solvent | Liquid Ammonia (NH₃) | chemistrysteps.com |
| Mechanism | Two successive E2 eliminations | jove.comfiveable.me |
Halogenation of Terminal Alkynes
Haloalkynes are valuable intermediates that can be used in various coupling reactions. The synthesis of this compound could potentially proceed through a 1-halo-6-chlorohex-1-yne intermediate. The halogenation of a terminal alkyne, such as 6-chlorohex-1-yne, can be achieved through electrophilic addition. libretexts.org
Reagents like elemental chlorine (Cl₂) or bromine (Br₂) can add across the triple bond. masterorganicchemistry.comlibretexts.org When one equivalent of the halogen is used, the reaction typically yields a trans-dihaloalkene via a bridged halonium ion intermediate. masterorganicchemistry.com For creating a monochloroalkyne, reagents such as N-chlorosuccinimide (NCS) can be used as an electrophilic chlorine source, often in the presence of a silver catalyst to facilitate the reaction. organic-chemistry.org
| Reaction Type | Reagent | Product | Reference |
| Electrophilic Addition | Cl₂ (1 equivalent) | trans-1,2-dichloro-6-chlorohex-1-ene | masterorganicchemistry.com |
| Electrophilic Chlorination | N-Chlorosuccinimide (NCS) / Ag⁺ catalyst | 1,6-dichlorohex-1-yne | organic-chemistry.org |
Chemical Reactivity and Transformations of 6 Chlorohex 1 Yn 1 Yl Benzene
Alkyne Functionalization Reactions
The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions. These transformations can be used to build complex molecular architectures, including carbon frameworks and heterocyclic systems.
The dual functionality of (6-chlorohex-1-yn-1-yl)benzene makes it a valuable substrate for constructing heterocyclic systems. The presence of both an electrophilic center (the carbon bearing the chlorine atom) and a nucleophilic partner (the alkyne moiety after activation) within the same molecule allows for intramolecular cyclization strategies. For instance, it can serve as a precursor for the synthesis of tetrahydro-indolizine derivatives through a sequence of reactions.
Transition-metal-catalyzed hydroarylation of the alkyne is another powerful method for synthesizing heterocycles. rsc.org Furthermore, haloalkynes, a related class of compounds, are recognized as powerful and versatile building blocks in the synthesis of heterocycles like furans, thiophenes, and various N-heterocycles. acs.org Palladium-catalyzed annulation reactions of alkynes with functionalized aryl halides are also a well-established route to polycyclic and heterocyclic structures. acs.org These general principles of alkyne reactivity highlight the potential of this compound in the targeted synthesis of diverse heterocyclic scaffolds.
| Reaction Type | Description | Potential Product Class | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Sequential reactions utilizing both the alkyne and halide moieties to form a ring system. | Tetrahydro-indolizines | |
| Transition-Metal-Catalyzed Hydroarylation | Net insertion of the alkyne C-C triple bond into a C-H bond of an aromatic precursor. | Arylalkenes, leading to various heterocycles | rsc.org |
| Palladium-Catalyzed Annulation | Cyclization with ortho-functionalized aryl halides to build fused ring systems. | Indenones and other polycycles | acs.org |
| [2+2+2] Cycloadditions | Cycloaddition of the alkyne with nitriles to form nitrogen-containing six-membered heterocycles. | Pyridines, Pyrimidines | researchgate.net |
The terminal alkyne group of this compound can undergo metal-catalyzed [2+2+2] cycloaddition reactions, a process known as cyclotrimerization, to form substituted benzene (B151609) rings. wikipedia.org This reaction is highly atom-economical and provides a direct route to polysubstituted aromatic systems. wikipedia.org When an unsymmetrical alkyne such as this compound is trimerized, two regioisomeric products can be formed: the 1,2,4- and 1,3,5-trisubstituted benzenes. wikipedia.org
The regioselectivity of the cyclotrimerization can often be controlled by the choice of catalyst. For example, studies on the analogous compound phenylacetylene (B144264) have shown that catalytic systems based on nickel, such as Ni(PPh3)2Cl2/dppb/Zn, can be tuned to selectively produce either the 1,2,4- or 1,3,5-isomer. researchgate.net Similarly, cobalt and ruthenium-based catalysts are also effective for this transformation. researchgate.netresearchgate.net
In addition to complete trimerization, controlled oligomerization to form dimers and trimers is also possible. Organoactinide complexes, for instance, have been shown to catalyze the oligomerization of terminal alkynes, with the extent of the reaction being controllable through the addition of amines. acs.org
| Catalyst System | Major Regioisomer(s) | Reference |
|---|---|---|
| Ni(PPh3)2Cl2/dppb/Zn | 1,2,4-Triphenylbenzene | researchgate.net |
| Ni(PPh3)2Cl2/dppm/Zn + ZnI2 | 1,3,5-Triphenylbenzene | researchgate.net |
| [RuCl2(p-cymene)]2 | Cyclotrimerization products | researchgate.net |
| [(Cp)Co(Indene)] in Toluene | 1,3,5-Triphenylbenzene | researchgate.net |
| [(Cp)Co(Indene)] in Acetonitrile | 1,2,4-Triphenylbenzene | researchgate.net |
Hydroamination involves the addition of an N-H bond of an amine across the carbon-carbon triple bond. libretexts.orgconicet.gov.ar This reaction is one of the most atom-efficient methods for synthesizing nitrogen-containing compounds such as imines and enamines. conicet.gov.ar The hydroamination of terminal alkynes is frequently catalyzed by a wide range of transition metals, including gold, rhodium, palladium, and copper. conicet.gov.arfrontiersin.orgacs.orgacs.org
For terminal aromatic alkynes like this compound, the reaction with primary amines typically proceeds with Markovnikov regioselectivity. frontiersin.orgacs.orgmdpi.com This means the nitrogen atom adds to the internal, more substituted carbon of the alkyne, yielding a ketimine after tautomerization. The reaction mechanism often involves the activation of the alkyne by coordination to the metal center, followed by a nucleophilic attack from the amine. frontiersin.org While Markovnikov addition is common, anti-Markovnikov products can sometimes be obtained by using specific catalysts or sterically hindered amines. libretexts.orgacs.org
| Catalyst System | Solvent | Temperature (°C) | Product Type | Reference |
|---|---|---|---|---|
| NHC-Au(I) complexes / AgSbF6 | Acetonitrile | 90 | Markovnikov (Imine) | frontiersin.orgnih.gov |
| [Cp*RhCl2]2 / NH4PF6 | Toluene | Room Temp | Markovnikov (Imine) | acs.org |
| CuNPs/MK10 | - | 120 | Markovnikov (Imine) | conicet.gov.ar |
| Pd(II)-Anthraphos complexes | Neat | 90 | Markovnikov (Imine) | acs.org |
Heteroatom Addition to the Alkyne Moiety
Reactivity of the Terminal Halide Moiety
The terminal chloro group in this compound is a primary alkyl halide. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgmsu.edu This functional group readily participates in nucleophilic substitution and elimination reactions.
Primary alkyl halides are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions, especially with strong nucleophiles. This allows for the facile replacement of the chlorine atom with a wide variety of functional groups. The reactivity of alkyl halides in these reactions generally increases in the order Cl < Br < I, a trend that reflects both the C-X bond strength and the stability of the departing halide anion as a leaving group. libretexts.orgmsu.edu
Another important transformation for alkyl halides is the reaction with reducing metals, such as magnesium or lithium, to form organometallic compounds. msu.edu The reaction of this compound with magnesium would yield the corresponding Grignard reagent. This transformation inverts the polarity of the terminal carbon from electrophilic to nucleophilic, opening up a new set of synthetic possibilities. msu.edu
| Reaction Type | Reagent | Product Functional Group | Reference |
|---|---|---|---|
| Nucleophilic Substitution (SN2) | NaCN, KCN | Nitrile (-CN) | msu.edu |
| Nucleophilic Substitution (SN2) | NaOR, KOR (Alkoxides) | Ether (-OR) | quora.com |
| Nucleophilic Substitution (SN2) | NaN3 (Sodium Azide) | Azide (-N3) | libretexts.org |
| Grignard Reagent Formation | Mg, Ether/THF | Organomagnesium Halide (-MgCl) | msu.edu |
| Organolithium Formation | Li, Pentane/Ether | Organolithium (-Li) | msu.edu |
| Intramolecular Cyclization | Base/Catalyst | Cyclic structures |
Nucleophilic Substitution Reactions
The chlorine atom in this compound is situated on a primary carbon atom at the end of a six-carbon chain. This structural feature makes the compound susceptible to nucleophilic substitution reactions, primarily following an SN2 mechanism. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion and forming a new covalent bond.
The general reaction can be represented as: Ph-C≡C-(CH₂)₄-CH₂-Cl + Nu⁻ → Ph-C≡C-(CH₂)₄-CH₂-Nu + Cl⁻ (where Nu⁻ represents a nucleophile)
A variety of nucleophiles can be employed to functionalize the alkyl chain, demonstrating the synthetic utility of this compound as a building block. The table below illustrates potential nucleophilic substitution reactions.
| Nucleophile (Nu⁻) | Reagent Example | Product Name | Product Class |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 6-Phenylhex-5-yn-1-ol | Alkyne Alcohol |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 7-Phenylhept-6-ynenitrile | Alkyne Nitrile |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-Azido-6-phenylhex-5-yne | Alkyl Azide |
| Iodide (I⁻) | Sodium Iodide (NaI) in Acetone | (6-Iodohex-1-yn-1-yl)benzene | Alkyl Iodide |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Phenyl(6-(phenylthio)hex-1-yn-1-yl)sulfane | Thioether |
This table presents illustrative examples of SN2 reactions based on the known reactivity of primary alkyl chlorides.
Elimination Reactions
In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction, specifically an E2 reaction. This process involves the abstraction of a proton from the carbon atom adjacent (beta) to the carbon bearing the chlorine atom, leading to the formation of a double bond and the elimination of hydrogen chloride (HCl). The use of a bulky base, such as potassium tert-butoxide, favors elimination over substitution.
The reaction results in the formation of (6-Phenylhex-5-en-1-yl)benzene.
Ph-C≡C-(CH₂)₃-CH=CH₂ + KOC(CH₃)₃ → Ph-C≡C-(CH₂)₃-CH=CH₂ + (CH₃)₃COH + KCl
| Reagent | Base Type | Major Product | Reaction Type |
| Potassium tert-butoxide (KOC(CH₃)₃) | Strong, Bulky Base | (6-Phenylhex-5-en-1-yl)benzene | E2 Elimination |
| Sodium Ethoxide (NaOEt) | Strong, Unhindered Base | Mixture of substitution and elimination products | SN2/E2 Competition |
Participation in Cross-Coupling Reactions
This compound is an effective partner in various transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. Both the terminal alkyne and the alkyl chloride moieties can participate in these transformations, although the reactivity of the alkyne is more commonly exploited in this context.
One of the most notable reactions is the Sonogashira coupling . In this palladium-catalyzed reaction, the terminal alkyne couples with aryl or vinyl halides to form more complex aryl-alkyne structures. wikipedia.org This reaction is a powerful tool for constructing extended conjugated systems. organic-chemistry.orgmdpi.com
Furthermore, the alkyl chloride end of the molecule can participate in cross-coupling reactions, for instance, with organometallic reagents like Grignard reagents, in the presence of specific nickel or palladium catalysts. acs.org
| Reaction Type | Reacting Moiety | Coupling Partner | Catalyst System | Product Type |
| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide (e.g., Iodobenzene) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst, Amine base | Diarylalkynes / Conjugated Enynes |
| Kumada-Type Coupling | Alkyl Chloride | Grignard Reagent (e.g., Phenylmagnesium bromide) | Ni or Pd catalyst (e.g., NiCl₂(dppp)) | Alkylated Arenes |
Intramolecular Reactions and Cascade Processes
The dual functionality of this compound makes it a valuable substrate for intramolecular reactions, where the two reactive ends of the molecule interact to form cyclic structures. These processes, sometimes occurring in a cascade, are powerful methods for the efficient construction of complex ring systems.
The chloroalkyl chain can react intramolecularly with the alkyne moiety, leading to cyclization. For example, treatment with a strong base can deprotonate the terminal alkyne, forming an acetylide. This acetylide can then act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction. Depending on the reaction conditions, this can lead to the formation of a six-membered ring containing the alkyne, cyclohexyne, which is highly strained, or potentially undergo further rearrangement. Such cyclization potential makes the compound a precursor for synthesizing various heterocyclic systems.
C-H Activation and Coupling Adjacent to Pi Bonds
An active area of modern synthetic chemistry involves the functionalization of typically unreactive carbon-hydrogen (C-H) bonds. chemrxiv.org this compound is a substrate of interest in this field, particularly in cross-dehydrogenative coupling reactions. These reactions, often facilitated by transition metals like iron or rhodium, enable the formation of carbon-carbon bonds through the direct activation of C-H bonds, offering a more atom-economical approach to synthesis. chemrxiv.org
For this compound, research is exploring the activation of C-H bonds adjacent to the π-systems—namely, the ortho C-H bonds on the phenyl ring or the propargylic C-H bonds. The alkyne itself can act as a directing group, guiding a metal catalyst to a nearby C-H bond to facilitate its cleavage and subsequent coupling with another reaction partner. oup.comrsc.org This strategy opens up novel pathways for creating complex polycyclic and aromatic compounds. chemrxiv.org
Synthesis and Characterization of Derivatives and Analogs
Monosubstituted (6-Chlorohex-1-YN-1-YL)benzene Derivatives
The synthesis of monosubstituted derivatives of this compound can be approached through several synthetic strategies, primarily targeting the aromatic phenyl ring. Electrophilic aromatic substitution (SEAr) reactions are a common method for introducing a wide range of functional groups onto the benzene (B151609) ring. wikipedia.orgmasterorganicchemistry.com The phenylalkyne group is generally considered to be an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at the positions ortho and para to the alkyne substituent. lkouniv.ac.in However, the specific reaction conditions, such as the choice of catalyst and solvent, can influence the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions that can be applied to this compound include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst.
Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). lkouniv.ac.in
The chloroalkyl chain of this compound can also be modified to create derivatives. For instance, nucleophilic substitution reactions at the carbon bearing the chlorine atom can introduce a variety of functional groups.
Table 1: Potential Monosubstituted Derivatives of this compound via Electrophilic Aromatic Substitution
| Substituent | Reagents | Potential Product(s) |
| Bromo | Br2, FeBr3 | (4-Bromo-1-phenylhex-1-yn-6-yl) chloride |
| Nitro | HNO3, H2SO4 | (4-Nitro-1-phenylhex-1-yn-6-yl) chloride |
| Acetyl | CH3COCl, AlCl3 | 1-(4-(6-Chlorohex-1-yn-1-yl)phenyl)ethan-1-one |
Note: The table lists potential major products based on general principles of electrophilic aromatic substitution. Actual product distribution may vary.
Disubstituted Aryl-Alkynes Containing the 6-Chlorohex-1-yn-1-yl Unit
Disubstituted aryl-alkynes incorporating the 6-chlorohex-1-yn-1-yl moiety represent a class of compounds with extended conjugation and potentially interesting electronic and photophysical properties. A key example is the symmetrical substitution on a central benzene ring.
The synthesis of 1,4-Bisthis compound can be effectively achieved through a double Sonogashira cross-coupling reaction. nih.gov This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides. rsc.org
The general synthetic approach involves the reaction of a 1,4-dihalo-substituted benzene, such as 1,4-diiodobenzene, with two equivalents of a terminal alkyne, in this case, 6-chlorohex-1-yne. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, a copper(I) co-catalyst (e.g., CuI), and a base, often an amine like triethylamine (B128534) (NEt3), which also serves as the solvent. beilstein-journals.org
Reaction Scheme for the Synthesis of 1,4-Bisthis compound:
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is typically isolated and purified using column chromatography. Characterization of the final product would involve spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.
The bis-alkyne structure of 1,4-Bisthis compound offers multiple sites for further chemical transformations. A significant transformation is the hydrogenation of the alkyne triple bonds. Depending on the reaction conditions and the catalyst used, the hydrogenation can be controlled to yield different products. libretexts.org
Complete hydrogenation of the triple bonds to single bonds results in the formation of the corresponding saturated alkane. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under an atmosphere of hydrogen gas (H2). commonorganicchemistry.com This process converts the rigid, linear alkyne units into flexible alkyl chains.
Table 2: Hydrogenation Products of 1,4-Bisthis compound
| Reaction | Catalyst | Product |
| Complete Hydrogenation | H2, Pd/C | 1,4-Bis(6-chlorohexyl)benzene |
| Partial Hydrogenation (cis) | H2, Lindlar's Catalyst | 1,4-Bis((Z)-6-chlorohex-1-en-1-yl)benzene |
| Partial Hydrogenation (trans) | Na, NH3 (l) | 1,4-Bis((E)-6-chlorohex-1-en-1-yl)benzene |
Partial hydrogenation can lead to the formation of the corresponding bis-alkene. The stereochemistry of the resulting double bonds is dependent on the choice of catalyst. Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), typically results in the syn-addition of hydrogen, leading to the formation of the (Z,Z)- or cis,cis-diene. libretexts.org Conversely, dissolving metal reduction, for example, using sodium in liquid ammonia, results in the anti-addition of hydrogen, yielding the (E,E)- or trans,trans-diene. youtube.com
Isomers and Structural Variants
Isomers of this compound can be categorized into several types, including positional isomers and structural isomers.
Positional Isomers: These isomers have the same molecular formula but differ in the position of the substituents on the benzene ring or the chloroalkyl chain. For the benzene ring, if it were disubstituted (for example, with the chlorohexyne group and another substituent), the isomers would be designated as ortho (1,2-), meta (1,3-), and para (1,4-). youtube.com
For the parent compound itself, positional isomers would involve different arrangements of the chloro and phenylhexyne groups on the six-carbon chain. For example, the chlorine atom could be at positions 1, 2, 3, 4, or 5 of the hexynyl chain, leading to a variety of isomers.
Structural Isomers: These isomers have the same molecular formula but a different connectivity of atoms. This could involve branching of the hexyl chain or a different arrangement of the triple bond. For instance, the phenyl group could be attached to a different carbon of the hexynyl chain, or the hexynyl chain itself could be branched.
Table 3: Examples of Isomers of this compound
| Isomer Type | IUPAC Name |
| Positional (Chain) | (5-Chlorohex-1-yn-1-yl)benzene |
| Positional (Chain) | (4-Chlorohex-1-yn-1-yl)benzene |
| Structural (Chain) | (6-Chloro-3-methylpent-1-yn-1-yl)benzene |
| Structural (Alkyne Position) | (6-Chlorohex-2-yn-1-yl)benzene |
The synthesis of these isomers would require different starting materials and synthetic routes. For example, the synthesis of positional isomers with the chlorine at different positions on the alkyl chain would necessitate starting with the corresponding chloroalcohols or dihaloalkanes.
Spectroscopic and Mechanistic Investigations
Application of Advanced Spectroscopic Techniques for Structural Elucidation
The definitive identification and characterization of (6-Chlorohex-1-YN-1-YL)benzene rely on a combination of modern spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are indispensable for confirming its molecular formula, connectivity, and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule. While complete, published spectra for this compound are not widely available, data from closely related precursors, such as silyl-protected intermediates, offer significant insight into the expected chemical shifts for the hexynyl chain. For instance, in a related structure, key signals for the alkyl chain protons are observed. The protons on the carbon adjacent to the chlorine atom (Cl-CH₂) typically appear as a triplet around 3.6 ppm, while the methylene (B1212753) groups of the alkyl chain produce a complex of multiplets in the 1.7-2.6 ppm range. The protons of the phenyl group are expected to resonate in the aromatic region, approximately between 7.2 and 7.5 ppm.
¹³C NMR provides confirmation of the carbon skeleton, including the characteristic signals for the alkyne carbons. The sp-hybridized carbons of the alkyne group are expected to appear in the range of 80-90 ppm. The carbon attached to the chlorine atom (C-Cl) would resonate around 44 ppm, with the other aliphatic carbons appearing between 25 and 32 ppm. The aromatic carbons would show a set of signals between 123 and 132 ppm.
Below is an interactive table summarizing typical ¹H and ¹³C NMR chemical shifts anticipated for this compound based on analogous structures.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Structural Assignment |
| C1 | - | ~80-90 | Phenyl-C≡C- |
| C2 | - | ~80-90 | Phenyl-C≡C- |
| C3 | ~2.5 (t) | ~19 | -C≡C-CH₂- |
| C4 | ~1.8 (m) | ~31 | -CH₂-CH₂-CH₂- |
| C5 | ~1.9 (m) | ~26 | -CH₂-CH₂-Cl |
| C6 | ~3.6 (t) | ~44 | -CH₂-Cl |
| C7 | - | ~123 | Quaternary Benzene-C |
| C8, C12 | ~7.4 (m) | ~132 | Ortho Benzene-CH |
| C9, C11 | ~7.3 (m) | ~128 | Meta Benzene-CH |
| C10 | ~7.3 (m) | ~128 | Para Benzene-CH |
Note: (t) = triplet, (m) = multiplet. Values are estimates based on typical functional group ranges and data from similar compounds.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₂H₁₃Cl. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the principal functional groups within the molecule. The spectrum of this compound is expected to show several characteristic absorption bands. The most diagnostic would be the C≡C stretching vibration of the internal alkyne, which typically appears as a weak but sharp band in the 2100-2260 cm⁻¹ region. acs.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), while the aliphatic C-H stretching vibrations from the hexyl chain would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). acs.orgresearchgate.net The C-Cl stretching vibration is found in the fingerprint region, usually between 600 and 800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Phenyl C-H | Stretching | 3030 - 3100 | Medium to Weak |
| Alkyl C-H | Stretching | 2850 - 2960 | Medium to Strong |
| Alkyne C≡C | Stretching | 2100 - 2260 | Weak to Medium, Sharp |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium |
| Alkyl C-Cl | Stretching | 600 - 800 | Medium to Strong |
Reaction Mechanism Elucidation in Synthetic Pathways
The synthesis of this compound is commonly achieved through transition metal-catalyzed cross-coupling reactions. Understanding the mechanisms of these reactions is key to optimizing reaction conditions and extending their scope.
Iron-Catalyzed Cross-Coupling Synthesis
A primary route to this compound involves the iron-catalyzed coupling of an aryl organometallic reagent with a haloalkane containing a second halide, such as reacting a phenyl Grignard reagent with a 1,6-dihalohexane derivative or a related strategy. acs.org Iron catalysis is advantageous due to its low cost and low toxicity. nih.gov The mechanism of iron-catalyzed cross-coupling reactions is complex and can proceed through various pathways depending on the specific iron source, ligands, and substrates.
A widely discussed mechanism involves a catalytic cycle with iron in multiple oxidation states, often proposed as an Fe(I)/Fe(III) cycle. nih.govnih.gov
Catalyst Activation: The reaction typically starts with an iron(III) salt precatalyst (e.g., FeCl₃) which is reduced in situ by the Grignard reagent to a low-valent, catalytically active iron species, potentially Fe(I). nih.gov
Oxidative Addition or Atom Transfer: The active iron catalyst reacts with the alkyl halide. This step can proceed either via a classical two-electron oxidative addition or through a one-electron atom transfer (AT) process to generate an alkyl radical and an Fe(II) species. DFT studies suggest the atom transfer pathway can be energetically favorable. nih.gov
Transmetalation: The organoiron intermediate undergoes transmetalation with the aryl Grignard reagent, where the aryl group is transferred to the iron center.
Reductive Elimination: The resulting diorganoiron species collapses, forming the C-C bond of the product, this compound, and regenerating the active iron catalyst to continue the cycle. acs.org
Intramolecular Cyclization
The presence of both an alkyne and an alkyl chloride within the same molecule allows for subsequent intramolecular reactions. Under basic or nucleophilic conditions, this compound can undergo cyclization. A plausible mechanism involves the deprotonation of the carbon atom adjacent to the phenyl group (if a suitable base is present and a rearrangement occurs) or, more commonly, an intramolecular nucleophilic attack. For instance, the π-electrons of the alkyne can act as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine in a 6-endo-dig cyclization, often promoted by a Lewis acid or transition metal catalyst. This process would lead to the formation of a six-membered ring, a valuable scaffold in organic synthesis.
Computational Chemistry and Theoretical Studies on Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the complex mechanisms of transition metal-catalyzed reactions and predicting molecular reactivity. nih.govacs.org While specific theoretical studies on this compound are not prominent in the literature, DFT studies on analogous iron-catalyzed cross-coupling reactions provide significant insights.
Elucidating Reaction Pathways
DFT calculations can map the potential energy surfaces of the entire catalytic cycle for the synthesis of aryl-alkynes. Researchers can compute the geometries and energies of reactants, transition states, and intermediates for each elementary step (oxidative addition, transmetalation, reductive elimination). acs.org This allows for the determination of the rate-limiting step of the reaction and provides a basis for understanding how different ligands or substrates affect the reaction rate and efficiency. For example, theoretical studies have been used to compare the energetic feasibility of the traditional oxidative addition pathway versus radical-based atom transfer pathways in iron catalysis, helping to explain the unique reactivity observed with iron catalysts compared to palladium or nickel. nih.govsemanticscholar.org
Understanding Reactivity and Selectivity
Computational models can also explain the origins of selectivity in reactions. For this compound, its dual functionality presents questions of chemoselectivity in subsequent transformations. Theoretical studies can model the reactivity of the alkyne versus the alkyl chloride. By calculating parameters such as frontier molecular orbital energies (HOMO-LUMO), atomic charges, and bond dissociation energies, chemists can predict which part of the molecule is more susceptible to nucleophilic or electrophilic attack under various conditions. For instance, an energy decomposition analysis can be employed to understand the competitive adsorption and reactivity of different functional groups, such as an alkyne versus another reactive moiety, on a catalyst surface. nih.gov Such computational analyses are invaluable for designing new synthetic strategies and predicting the outcomes of complex reactions involving multifunctional molecules like this compound.
Non Biological Applications and Research Directions
Building Blocks for Functional Materials
The molecular architecture of (6-Chlorohex-1-YN-1-YL)benzene, which combines a rigid phenylalkyne unit with a flexible and reactive hexyl chloride chain, makes it a valuable precursor in the synthesis of complex functional materials. Aryl-alkyne frameworks are integral to the creation of a wide array of advanced organic materials. The linear geometry of the alkyne group, in conjunction with the electronic characteristics of the aryl group, provides distinct reactivity and structural features to these molecules.
The dual functionality of this compound allows it to serve as a versatile substrate for a variety of synthetic transformations. This is particularly evident in the construction of heterocyclic systems and in its participation in cross-coupling reactions. The chloroalkyl chain can engage in intramolecular reactions with the alkyne moiety, leading to the formation of cyclic structures. For instance, it can act as a precursor for the synthesis of tetrahydro-indolizine derivatives through a series of reactions.
One of the most significant applications of this compound is in transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. A prime example is the Sonogashira coupling reaction, where the terminal alkyne of this compound can react with aryl halides. This reaction is catalyzed by palladium and copper(I) iodide and results in the formation of extended conjugated systems known as diarylalkynes. These extended π-systems are the foundational components for various functional materials.
Table 1: Key Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Aryl bromides/iodides | Palladium catalyst, Copper(I) iodide | Diarylalkynes |
Role in Polymer Chemistry and Conjugated Systems
In the realm of polymer chemistry, this compound holds potential as a monomer for the synthesis of functionalized conjugated polymers. Conjugated polymers, characterized by a backbone of alternating single and multiple bonds, are renowned for their interesting electronic and optical properties. Substituted polyacetylenes, in particular, have been the subject of intensive study due to their stability, solubility, and semiconducting properties. The synthesis of these materials is often accomplished using transition metal catalysts that can tolerate a variety of functional groups.
The structure of this compound is well-suited for polymerization reactions. The phenylacetylene (B144264) group can serve as the polymerizable unit, leading to the formation of a poly(phenylene ethynylene) (PPE) backbone. PPEs are a significant class of conjugated polymers with applications in organic electronics. The chloroalkyl side chain of this compound would then be incorporated as a pendant group on the polymer backbone.
This pendant chloroalkyl group offers several advantages. It can enhance the solubility of the resulting polymer in common organic solvents, which is a crucial factor for processability. Furthermore, the chlorine atom provides a reactive site for post-polymerization modification. This allows for the introduction of various other functional groups, enabling the fine-tuning of the polymer's electronic, optical, and physical properties for specific applications. For instance, the chloro groups could be substituted with moieties that promote self-assembly or introduce sensing capabilities.
Table 2: Potential Polymerization of this compound
| Polymerization Method | Monomer | Resulting Polymer Structure | Potential Properties of Polymer |
|---|---|---|---|
| Sonogashira Polymerization | This compound and a dihaloarene | Poly(phenylene ethynylene) with chloroalkyl side chains | Enhanced solubility, post-polymerization functionalization sites |
Investigation in Molecular Electronics and Conductance Studies
The field of molecular electronics aims to use individual molecules or small groups of molecules as components in electronic circuits. For a molecule to be a candidate for such applications, it typically needs to have a conjugated structure that can facilitate charge transport and anchor groups that can bind to electrodes.
This compound possesses features that make it an interesting subject for investigation in molecular electronics and conductance studies. The phenylacetylene core constitutes a potential molecular wire, a linear chain of π-conjugated structures that can transport charge. The electrical conductance of single molecules is a key parameter in this field and is highly dependent on the molecule's intrinsic properties and its connection to the electrodes. The conductance of a single molecule can be measured using techniques like scanning tunneling microscopy break junctions.
The chloroalkyl chain of this compound could be adapted to function as an anchor group. While thiols are commonly used to bind molecules to gold electrodes, the terminal chlorine could potentially be used to attach the molecule to different types of electrode materials or could be chemically converted into other functional groups, such as an amine or a thiol, to facilitate attachment. The length and flexibility of the hexyl chain could also influence the formation and stability of self-assembled monolayers (SAMs) on a substrate, which is a common method for creating molecular electronic devices. The conductance of SAMs can be influenced by external pressure and the length of the alkyl chains. nih.govresearcher.lifelancs.ac.uk
Table 3: Hypothetical Molecular Junction with this compound Derivative
| Component | Material/Molecule | Function |
|---|---|---|
| Electrode 1 | Gold (Au) | Source/Drain Electrode |
| Anchor Group | Thiol (derived from the chloroalkyl chain) | Covalently bonds molecule to the electrode |
| Molecular Wire | Phenylacetylene core of the molecule | Conducts electrical current |
| Anchor Group | Thiol (derived from the other end of a dimer) | Covalently bonds molecule to the electrode |
Further research would be necessary to synthesize the appropriate derivatives of this compound and to measure their single-molecule conductance to fully assess their potential in molecular electronics.
Emerging Research Frontiers
Development of Sustainable and Green Synthetic Protocols
In alignment with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of (6-chlorohex-1-yn-1-yl)benzene and related aryl alkynes. A significant area of advancement is the move away from precious metal catalysts towards more abundant and less toxic alternatives.
Iron-catalyzed cross-coupling reactions have emerged as a promising green alternative to traditional palladium-catalyzed methods. nih.gov Iron is an attractive catalyst due to its low cost, abundance, and minimal toxicity. nih.gov Research has demonstrated the synthesis of compounds structurally similar to this compound through iron-catalyzed cross-coupling of Grignard reagents with alkyl halides. These protocols often exhibit high functional group tolerance and can be performed under milder conditions than their palladium counterparts. orgsyn.org
Another key aspect of green synthetic design is the use of environmentally benign solvents. Researchers are exploring the use of renewable solvents like 2-methyltetrahydrofuran (2-MeTHF) for related C(sp)-H functionalization reactions, aiming to reduce the environmental impact of organic synthesis. rsc.org Furthermore, metal-free synthetic strategies, such as the one-pot arylation of terminal alkynes using n-BuLi and N-iodosuccinimide (NIS), are being developed to completely avoid transition metal contamination in the final products. chemistryviews.org
Continuous flow chemistry is also being investigated as a sustainable approach for the synthesis of alkynes. researchgate.netmdpi.com This technology offers improved safety, scalability, and efficiency by allowing for precise control over reaction parameters, minimizing waste, and in some cases, enabling reactions that are difficult to control in traditional batch processes. mdpi.com
| Catalytic System | Key Advantages | Typical Reaction Conditions | Sustainability Aspect |
|---|---|---|---|
| Palladium-based Catalysts | High efficiency and broad substrate scope | Often requires phosphine (B1218219) ligands and copper co-catalysts | Uses a precious metal, potential for metal contamination |
| Iron-based Catalysts | Low cost, abundant, and low toxicity nih.gov | Can be performed with simple iron salts iasoc.it | Environmentally benign and economically favorable nih.gov |
| Copper-based Catalysts | Can be used for Sonogashira-type couplings, sometimes avoiding palladium nih.gov | Varying temperatures and ligands depending on the specific system nih.gov | More abundant and less expensive than palladium |
| Metal-free Systems | Avoids transition metal contamination chemistryviews.org | Often requires strong bases and stoichiometric reagents chemistryviews.org | Eliminates metal-related toxicity and waste |
Exploration of Novel Catalytic Systems and Reaction Conditions
The exploration of novel catalytic systems for the transformation of this compound is a vibrant area of research, with a focus on improving reaction efficiency, selectivity, and substrate scope under milder conditions.
In the realm of Sonogashira coupling, a cornerstone reaction for aryl alkynes, significant efforts are being made to develop more effective copper-based catalytic systems. nih.gov Novel ligands, such as proline-based N,N,P-ligands and glycosyl triazoles, have been introduced to facilitate copper-catalyzed couplings under mild conditions and to suppress undesired side reactions like homocoupling. nih.gov For instance, a copper-catalyzed Sonogashira reaction using a proline-based N,N,P-ligand has been shown to proceed efficiently at room temperature. nih.gov
Nickel-catalyzed Sonogashira coupling has also been developed as a co-catalyst-free method for the reaction of terminal alkynes with aryl halides. researchgate.net This approach demonstrates good functional group tolerance and avoids the use of a secondary metal catalyst. researchgate.net
Photocatalysis is another emerging frontier, offering the potential for novel reactivity under mild conditions using light as an energy source. acs.org While specific applications to this compound are still under exploration, photocatalytic methods for the synthesis of related bicyclo[2.1.1]hexanes as bioisosteres of ortho-disubstituted benzene (B151609) rings highlight the potential of this technology. chemrxiv.orguam.es These reactions often proceed at ambient temperature and can provide access to unique molecular architectures.
| Catalyst Type | Novel Feature | Potential Application for this compound | Reference |
|---|---|---|---|
| Copper with Novel Ligands | Proline-based N,N,P-ligands enabling room temperature reactions | Efficient Sonogashira coupling of the alkyne moiety | nih.gov |
| Nickel Catalysts | Co-catalyst-free Sonogashira coupling | Alternative to palladium- and copper-based systems for C-C bond formation | researchgate.net |
| Photocatalysts | Light-induced reactions under mild conditions | Potential for novel cycloaddition or functionalization reactions | acs.org |
| Recyclable Catalysts | Heterogenized catalysts for easy separation and reuse | Sustainable synthesis and functionalization | nih.gov |
Design of Advanced Materials with Tunable Properties
The rigid, linear structure of the alkyne unit in this compound, combined with the reactivity of the chloroalkyl chain, makes it an attractive monomer for the synthesis of advanced materials with tunable properties. Alkynes are well-established building blocks for conjugated polymers, which are of interest for applications in electronics and optics. oup.com
One area of research is the synthesis of alkyne-functionalized polymers that can be subsequently modified or cross-linked. For example, polyesters functionalized with terminal alkyne groups have been synthesized via melt condensation. acs.org These materials can be cross-linked through thiol-yne click chemistry, a highly efficient and orthogonal reaction, to form soft elastomers. acs.org The density of the cross-linking, and thus the mechanical properties of the resulting material, can be tuned by controlling the concentration of the alkyne-functionalized monomer.
Furthermore, the polymerization of monomers containing triple bonds can lead to the formation of conjugated polymers with either double or triple bonds in their backbones, influencing their electronic and optical properties. oup.com Cyclotrimerization of alkyne-containing monomers offers a route to hyperbranched polyarylenes, which can exhibit unique solution and solid-state properties due to their three-dimensional architecture. oup.com The chloroalkyl chain of this compound provides a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups to further tune the material's properties, such as solubility, thermal stability, or responsiveness to external stimuli.
| Material Type | Synthetic Strategy | Tunable Property | Potential Application |
|---|---|---|---|
| Cross-linked Elastomers | Polymerization followed by thiol-yne click chemistry acs.org | Mechanical properties (e.g., softness, elasticity) | Soft robotics, biomedical devices |
| Conjugated Polymers | Sonogashira polycoupling oup.com | Electronic and optical properties (e.g., conductivity, fluorescence) | Organic electronics, sensors |
| Hyperbranched Polyarylenes | Polycyclotrimerization oup.com | Solubility, morphology, and thermal stability | Coatings, additives, nanocarriers |
| Functionalized Surfaces | Surface-initiated polymerization or "grafting to" approaches | Surface energy, biocompatibility, chemical reactivity | Biomaterials, smart surfaces |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (6-Chlorohex-1-yn-1-yl)benzene, and how can reaction efficiency be validated?
- Methodological Answer : The compound is synthesized via iron-catalyzed cross-coupling reactions. For example, reacting 1-bromo-4-chlorobutane with a silyl-protected alkyne (e.g., ((triethylsilyl)ethynyl)magnesium bromide) under phosphine-free conditions yields the target molecule. Reaction progress is monitored via TLC, and purification is achieved using flash chromatography (hexanes/EtOAc gradients). Yield optimization (79%) is confirmed via HRMS and NMR .
- Validation : Quantitative analysis via -NMR (e.g., triplet signals at δ 0.57 ppm for Si-CH groups) and -NMR (resonances at 107.6 ppm for sp-hybridized carbons) ensures structural fidelity .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- -NMR (CDCl, 400 MHz): Key signals include δ 3.57 (d, , 2H, Cl-CH), δ 1.91 (quintet, , 2H, CH-CH-Cl), and δ 0.57 (q, , 6H, Si-CH) .
- -NMR (101 MHz): Peaks at 82.4 ppm (sp carbons) and 44.6 ppm (Cl-CH) confirm alkyne and chloroalkane moieties .
- Data Table :
| Proton Group | δ (ppm) | Multiplicity | (Hz) |
|---|---|---|---|
| Cl-CH | 3.57 | Doublet | 6.5 |
| Si-CH | 0.57 | Quartet | 7.9 |
Q. What are common impurities in the synthesis of this compound, and how are they identified?
- Methodological Answer : Residual solvents (e.g., THF) or unreacted Grignard reagents are typical impurities. GC-MS or -NMR integration detects these: e.g., THF protons appear as a singlet at δ 1.85 ppm. Purification via column chromatography (hexanes/EtOAc) removes polar byproducts .
Advanced Research Questions
Q. How do reaction mechanisms differ in cross-coupling reactions involving this compound under iron vs. palladium catalysis?
- Methodological Answer : Iron catalysis (e.g., Fe(acac)) proceeds via radical intermediates, enabling coupling with non-activated alkyl halides. In contrast, Pd-based systems (e.g., Suzuki-Miyaura) require arylboronic acids and operate through oxidative addition/reductive elimination. Mechanistic studies using radical traps (e.g., TEMPO) or deuterium labeling can distinguish pathways .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Iterative validation is critical. For example, if -NMR splitting patterns conflict with expected coupling constants, use 2D techniques (HSQC, HMBC) to assign adjacent protons. Computational modeling (DFT) of expected -NMR shifts can resolve ambiguities .
Q. What computational or crystallographic methods are suitable for analyzing the steric effects of the chloroalkyne moiety?
- Methodological Answer : X-ray crystallography (using SHELX programs) resolves bond angles and torsional strain. For computational studies, DFT (B3LYP/6-31G*) optimizes geometry, while NBO analysis quantifies steric interactions between the chloro group and aryl ring .
Q. How can researchers design experiments to study the compound’s reactivity in aqueous environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
